Strobilurin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

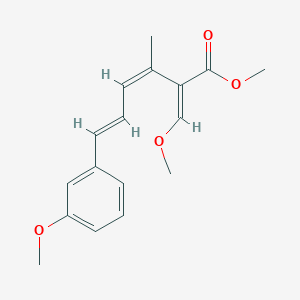

Strobilurin H is a natural product found in Camaropella lutea with data available.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Strobilurin H is primarily utilized as a fungicide in agriculture. Its mechanism involves the inhibition of mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex, which disrupts ATP synthesis and leads to cell death.

Key Benefits:

- Broad-spectrum Activity: Effective against a wide range of fungal pathogens, including Pyricularia oryzae (rice blast) and Sclerotinia sclerotiorum (white mold) .

- Physiological Effects on Crops: Strobilurins have been shown to enhance crop yield by promoting net carbon assimilation and delaying leaf senescence .

Case Studies:

- In a study comparing various strobilurins, Kresoxim-methyl demonstrated significant efficacy against Bacillus subtilis and Escherichia coli, indicating potential for integrated pest management strategies .

| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Pyricularia oryzae | 70-80 | 0.5 - 1.0 |

| Sclerotinia sclerotiorum | 60-75 | 0.5 - 1.0 |

| Aspergillus niger | 50-65 | 0.5 - 1.0 |

Environmental Impact and Microbial Interactions

Research indicates that this compound can alter soil microbial communities, affecting their composition and function. The application of strobilurins has been linked to shifts in microbial diversity, which can have downstream effects on soil health and plant growth.

Findings:

- A study revealed that mixtures of strobilurins with triazoles significantly impacted soil microbial communities, suggesting a need for careful management to mitigate potential negative effects on beneficial microbes .

Toxicological Studies

The safety profile of this compound has been scrutinized in various toxicological assessments. Its impact on neural crest cell migration has been studied to evaluate developmental toxicity.

Case Study:

- A recent investigation into the developmental toxicity of picoxystrobin (a strobilurin derivative) demonstrated that low concentrations inhibited neural crest cell migration, raising concerns about its environmental persistence and potential risks to non-target organisms .

Toxicity Assessment:

| Concentration (nM) | Neural Crest Cell Migration Inhibition (%) |

|---|---|

| 100 | 40 |

| 200 | 70 |

| 500 | 90 |

Synthesis and Modification

Ongoing research focuses on synthesizing modified derivatives of this compound to enhance its antifungal properties while reducing toxicity.

Innovative Compounds:

- Researchers have developed new isoxazoline derivatives that combine the strobilurin framework with other pharmacophores, demonstrating improved antimicrobial activity against various pathogens .

Antimicrobial Activity:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl-3-methoxy-2-(4-oxo) | 10 | Candida albicans |

| Phthalazin-1(2H)-one derivative | 15 | Aspergillus niger |

Eigenschaften

CAS-Nummer |

129145-65-9 |

|---|---|

Molekularformel |

C17H20O4 |

Molekulargewicht |

288.34 g/mol |

IUPAC-Name |

methyl (2E,3Z,5E)-2-(methoxymethylidene)-6-(3-methoxyphenyl)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)7-5-8-14-9-6-10-15(11-14)20-3/h5-12H,1-4H3/b8-5+,13-7-,16-12+ |

InChI-Schlüssel |

MTTZSOSUZLNSSO-PLJMREBYSA-N |

SMILES |

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |

Isomerische SMILES |

C/C(=C/C=C/C1=CC(=CC=C1)OC)/C(=C\OC)/C(=O)OC |

Kanonische SMILES |

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |

Synonyme |

Strobilurin H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.